Dimethyl (2-pentyl)malonate

描述

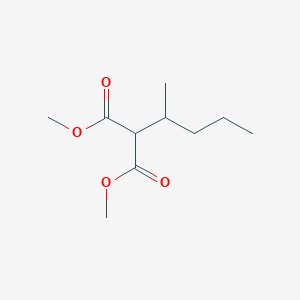

Dimethyl (2-pentyl)malonate is a dialkyl ester of malonic acid, featuring a 2-pentyl substituent at the central methylene position. Its molecular formula is C₁₁H₂₀O₄, with a molecular weight of 216.27 g/mol. Structurally, it consists of two methyl ester groups and a branched pentyl chain, which influences its physicochemical properties and reactivity. Malonate esters are widely recognized for their active methylene group, enabling alkylation, condensation, and cyclization reactions .

属性

CAS 编号 |

39520-20-2 |

|---|---|

分子式 |

C10H18O4 |

分子量 |

202.25 g/mol |

IUPAC 名称 |

dimethyl 2-pentan-2-ylpropanedioate |

InChI |

InChI=1S/C10H18O4/c1-5-6-7(2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 |

InChI 键 |

NGZUPLDGHPUDDN-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)C(C(=O)OC)C(=O)OC |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Dimethyl Malonate (C₅H₈O₄)

- Structure : Simplest malonate ester with two methyl groups.

- Properties: pKa: 2.34 (acidic methylene group) . Solubility: Miscible with organic solvents (e.g., methanol, DMSO) .

- Applications :

- Reactivity : Undergoes alkylation, Michael additions, and decarboxylation .

Diethyl (2-Pentyl)malonate (C₁₂H₂₂O₄)

- Structure : Ethyl ester analog with a 2-pentyl substituent.

- Properties: Physical State: Transparent liquid . Solubility: Organic solvents (methanol, acetone) .

- Applications :

- Key Difference : Ethyl esters generally exhibit lower volatility and slower reactivity compared to methyl esters due to increased steric bulk .

Dimethyl (2-Methoxyphenoxy)malonate (C₁₂H₁₄O₆)

- Structure : Aromatic substituent with a methoxy group.

- Properties :

- Applications :

- Reactivity: The electron-rich phenoxy group directs electrophilic substitutions, contrasting with aliphatic malonates .

Dimethyl 2-(4-Chloro-2-Nitrophenyl)malonate (C₁₁H₁₀ClNO₆)

- Structure : Nitro and chloro substituents on phenyl ring.

- Properties :

- Applications :

Diethyl Malonate (C₇H₁₂O₄)

- Structure : Diethyl ester of malonic acid.

- Properties :

- Applications :

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Applications |

|---|---|---|---|---|

| Dimethyl (2-pentyl)malonate* | C₁₁H₂₀O₄ | 216.27 | Liquid† | Agrochemicals, catalysis |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | Liquid | Fragrances, barbiturates |

| Diethyl (2-pentyl)malonate | C₁₂H₂₂O₄ | 230.30 | Liquid | Polymerization, TiO₂ |

| Dimethyl (2-methoxyphenoxy)malonate | C₁₂H₁₄O₆ | 254.24 | Solid | Pharmaceuticals |

*Inferred data; †Assumed based on diethyl analog .

Table 2: Reactivity and Functionalization

常见问题

Q. What experimental methods are used to characterize the physicochemical properties of dimethyl (2-pentyl)malonate?

Key properties (e.g., molecular weight, boiling point, solubility) are determined via:

Q. How should this compound be safely handled in laboratory settings?

- Storage : In airtight containers at 4–25°C, away from oxidizers and heat sources due to its low autoignition temperature .

- PPE : Use nitrile gloves, goggles, and fume hoods to minimize dermal/ocular exposure (dermal absorption: ~2–15% in analog studies) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. What synthetic routes are available for this compound?

- Palladium-Catalyzed Allylation : Reacting alkenylidenemalonates with allylic acetates using Pd(0)/PPh₃ catalysts in DMF .

- Esterification : Malonic acid with methanol under acidic conditions, followed by alkylation at the α-position .

Advanced Research Questions

Q. How does this compound confer neuroprotection in ischemia-reperfusion injury models?

- Mechanism : Inhibits mitochondrial ROS by blocking succinate dehydrogenase (SDH), stabilizing HIF-1α, and reducing caspase-3 activation .

- In Vivo Models : Transient middle cerebral artery occlusion (tMCAO) in rats; infarct volume measured via TTC staining, neurological scoring (median ± C.I.) .

- Dosage : 50–100 mg/kg intraperitoneal administration pre-reperfusion .

Q. What methodologies assess the pharmacokinetics of this compound?

- Dermal Absorption : In vitro Franz diffusion cells with pig/human skin; receptor fluid analyzed via GC/MS (absorption: 0.2–30% over 24–50 hrs) .

- Metabolic Fate : LC-MS/MS identifies metabolites (e.g., malonic acid, methyl esters); no structural alerts for carcinogenicity/mutagenicity per QSAR models .

Q. How do environmental persistence and bioaccumulation of this compound compare to analogs?

Q. What catalytic systems optimize the hydrogenation of this compound to hydroxy derivatives?

- Homogeneous Catalysis : Ru or Rh complexes (e.g., RuCl₃·3H₂O) under 5–10 bar H₂ at 80°C yield methyl 3-hydroxypropanoate (95% conversion) .

- Product Analysis : FTIR and GC monitor ester-to-alcohol conversion; enantiomeric excess determined via chiral HPLC .

Q. How is this compound’s neurotoxicity evaluated in mechanistic studies?

Q. What factors influence enantioselectivity in organocatalytic reactions with this compound?

- Catalyst Design : Bifunctional cinchonine-thiourea derivatives achieve >90% ee in Michael additions to nitroolefins (e.g., β-nitrostyrene) .

- Solvent Effects : Non-polar solvents (toluene) enhance hydrogen bonding vs. polar aprotic solvents (DMF) .

Q. How does this compound modulate mitochondrial membrane potential (MMP) in disease models?

- Assays : JC-1 staining or TMRM fluorescence in cardiomyocytes; SDH inhibition reduces MMP hyperpolarization post-cardiac arrest .

- Mechanistic Link : MMP stabilization correlates with reduced cytochrome C release and mtROS production .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。